(2,4-Dimethylphenyl)(pyridin-2-yl)methanol chemical properties and structure
(2,4-Dimethylphenyl)(pyridin-2-yl)methanol chemical properties and structure
An In-depth Technical Guide to (2,4-Dimethylphenyl)(pyridin-2-yl)methanol: Properties, Synthesis, and Applications
Introduction
(2,4-Dimethylphenyl)(pyridin-2-yl)methanol is a versatile chemical compound that belongs to the aryl(pyridin-2-yl)methanol class of molecules. Its structure, which combines a pyridine ring, a chiral carbinol center, and a substituted phenyl group, makes it a molecule of significant interest in various fields of chemical research. The pyridine ring is a fundamental heterocyclic scaffold found in numerous pharmaceuticals and functional materials.[1] When this is linked to a methanol group and an aryl substituent, it creates a versatile structure with potential applications in medicinal chemistry, catalysis, and materials science.[1] The unique three-dimensional architecture and electronic properties endowed by the specific arrangement of the pyridin-2-yl group, the chiral carbinol, and the 2,4-dimethylphenyl moiety are of considerable interest to researchers.[1]
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and characterization of (2,4-Dimethylphenyl)(pyridin-2-yl)methanol. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound and its potential as a building block in modern chemical synthesis.
Chemical Structure and Physicochemical Properties
The core structure of (2,4-Dimethylphenyl)(pyridin-2-yl)methanol features a central carbinol carbon atom which is chiral, bonded to a hydrogen, a hydroxyl group, a pyridin-2-yl ring, and a 2,4-dimethylphenyl ring. This structure allows it to act as a bidentate ligand, coordinating with metal ions through the pyridine nitrogen and the hydroxyl oxygen.[1]
Caption: Chemical structure of (2,4-Dimethylphenyl)(pyridin-2-yl)methanol.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO | [2] |
| Molecular Weight | 213.27 g/mol | [1] |
| CAS Number | 101999-31-9 (unspecified stereochemistry) | This is an inferred CAS for the general structure, a specific one (92247-72-8) also exists.[2] |
| Appearance | Expected to be a solid at room temperature | General property of similar compounds |
| Topological Polar Surface Area (TPSA) | 33.12 Ų | [2] |
| logP | 2.78 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 2 | [2] |
Synthetic Methodologies and Mechanistic Considerations
The synthesis of (2,4-Dimethylphenyl)(pyridin-2-yl)methanol can be primarily achieved through two main retrosynthetic approaches: the formation of the carbon-carbon bond between the pyridine ring and the carbinol carbon, or the reduction of a ketone precursor.[1]
Organometallic Addition to Carbonyls (Grignard Reaction)
A robust and widely used method for creating the central C-C bond is the Grignard reaction. This involves the nucleophilic addition of an organomagnesium halide to a carbonyl compound. There are two viable pathways:
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Pathway A: Reaction of a pyridin-2-ylmagnesium halide with 2,4-dimethylbenzaldehyde.
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Pathway B: Reaction of a 2,4-dimethylphenylmagnesium halide with pyridine-2-carbaldehyde.
The preparation of 2-pyridylmagnesium bromide can be challenging as it sometimes leads to the formation of bipyridyl byproducts.[3] However, Grignard exchange reactions can offer a more efficient route.[3]
Caption: General workflow for synthesis via Grignard reaction.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol is a generalized procedure based on established methods for synthesizing structurally related carbinols.[3][4]
-
Objective: To synthesize (2,4-Dimethylphenyl)(pyridin-2-yl)methanol from 2-bromopyridine and 2,4-dimethylbenzaldehyde.
-
Causality: All glassware must be rigorously dried to prevent the highly reactive Grignard reagent from being quenched by water. An inert atmosphere (Nitrogen or Argon) is essential to prevent oxidation and reaction with atmospheric moisture.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under a positive pressure of nitrogen.
-
Grignard Reagent Formation: Place magnesium turnings (1.2 eq.) in the flask. Add a small volume of anhydrous diethyl ether or THF and a crystal of iodine to initiate the reaction. Add a solution of 2-bromopyridine (1.0 eq.) in anhydrous ether/THF dropwise via the dropping funnel to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed.
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Nucleophilic Addition: Cool the resulting greyish-brown solution of the Grignard reagent to 0 °C in an ice bath. Add a solution of 2,4-dimethylbenzaldehyde (1.0 eq.) in anhydrous ether/THF dropwise, maintaining the temperature below 5 °C. The choice of adding the aldehyde at a low temperature is to control the exothermic reaction and minimize side-product formation.
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Reaction Completion & Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Once complete, cool the mixture again to 0 °C and quench it by slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This step hydrolyzes the magnesium alkoxide salt to the desired alcohol.
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Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Reduction of Ketone Precursor
An alternative and powerful strategy is the reduction of the corresponding ketone, (2,4-dimethylphenyl)(pyridin-2-yl)methanone.[1] This method is particularly attractive for producing enantiomerically pure alcohols through asymmetric catalytic hydrogenation.[1][5]
-
Mechanism: This involves the use of a chiral catalyst, often based on rhodium or iridium, to stereoselectively add hydrogen across the prochiral carbonyl group.[1] This approach can yield products with high enantiomeric excess, which is critical for the development of chiral drugs.[1][5]
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic Protons (δ 6.8-8.6 ppm): Complex multiplet patterns. Protons on the pyridine ring will be distinct from those on the dimethylphenyl ring. The proton ortho to the pyridine nitrogen is expected to be the most downfield.[8] Methine Proton (-CH(OH)-) (δ ~5.8-6.1 ppm): A singlet or a doublet if coupled to the hydroxyl proton.[9] Hydroxyl Proton (-OH) (δ variable, ~4-6 ppm): A broad singlet, which can be exchanged with D₂O. Methyl Protons (-CH₃) (δ ~2.2-2.5 ppm): Two distinct singlets, each integrating to 3H. |
| ¹³C NMR | Aromatic Carbons (δ ~120-160 ppm): Multiple signals corresponding to the unique carbon environments in both aromatic rings. Carbinol Carbon (-CH(OH)-) (δ ~70-80 ppm): A single peak in the alcohol region. Methyl Carbons (-CH₃) (δ ~20-22 ppm): Two distinct signals for the two methyl groups. |
| IR Spectroscopy | O-H Stretch (3200-3600 cm⁻¹): A strong and broad absorption band characteristic of an alcohol, indicative of hydrogen bonding.[6] Aromatic C-H Stretch (>3000 cm⁻¹): Medium to weak bands. Aliphatic C-H Stretch (<3000 cm⁻¹): Medium bands from the methyl groups. C=C and C=N Stretches (1400-1600 cm⁻¹): Multiple sharp bands corresponding to the aromatic ring vibrations. |
| Mass Spectrometry | Molecular Ion Peak (M⁺): Expected at m/z = 213, corresponding to the molecular weight. Key Fragments: Loss of H₂O (m/z = 195), cleavage to form the pyridyl cation, and fragments corresponding to the dimethylphenyl moiety. |
Applications and Research Interest
The unique structural features of (2,4-Dimethylphenyl)(pyridin-2-yl)methanol make it a valuable compound in several areas of chemical science.
Medicinal Chemistry
Pyridylmethanol derivatives are recognized as important scaffolds for the development of novel therapeutic agents. Research has shown that this class of compounds can act as potent and selective antagonists for various biological targets. For example, derivatives of (pyridin-2-yl)methanol have been developed as selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel, which is implicated in pain sensation and skin disorders.[1][10][11] The scaffold's ability to be readily modified allows for systematic optimization of pharmacological and ADME (absorption, distribution, metabolism, and excretion) properties.[10]
Coordination Chemistry and Catalysis
The (pyridin-2-yl)methanol framework is a classic bidentate, N,O-donor ligand.[1] It readily coordinates with metal ions through the pyridine nitrogen and the hydroxyl oxygen, forming a thermodynamically stable five-membered chelate ring.[1] The presence of the chiral center and the steric bulk of the 2,4-dimethylphenyl group can influence the coordination environment around the metal center. This makes (2,4-Dimethylphenyl)(pyridin-2-yl)methanol and its derivatives promising ligands for creating chiral metal complexes used in asymmetric catalysis, where they can direct the stereochemical outcome of a reaction.[1]
Conclusion
(2,4-Dimethylphenyl)(pyridin-2-yl)methanol is a structurally rich molecule with significant potential as a synthetic intermediate and a functional scaffold. Its synthesis is accessible through well-established organometallic and reduction methodologies, including pathways amenable to asymmetric synthesis. The combination of a pyridine moiety, a chiral alcohol, and a substituted aryl ring provides a versatile platform for applications in drug discovery as potential ion channel modulators and in materials science as tailored ligands for catalysis. Further exploration of this compound and its derivatives is likely to yield novel discoveries in these fields.
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